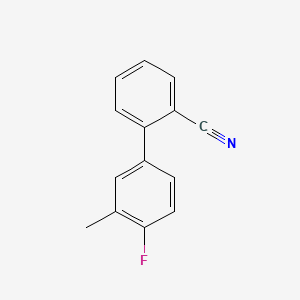

2-(4-Fluoro-3-methylphenyl)benzonitrile

Description

2-(4-Fluoro-3-methylphenyl)benzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile core substituted at the 2-position with a 4-fluoro-3-methylphenyl group. This structure combines the electron-withdrawing properties of the nitrile group with the steric and electronic effects of the fluoro and methyl substituents on the adjacent phenyl ring.

Properties

IUPAC Name |

2-(4-fluoro-3-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-8-11(6-7-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTKUXUOHWLPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718379 | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-20-7 | |

| Record name | [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. For this compound, the reaction would involve 4-fluoro-3-methylphenylboronic acid and 2-bromobenzonitrile in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a carboxylic acid derivative.

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)benzonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Pyrazole-Linked Derivatives ()

Compounds 3a–3e in feature a pyrazole ring fused to the benzonitrile core, with variations in the substitution pattern:

- 3a : 2-[1-acetyl-3-(4-fluoro-3-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]benzonitrile

- 3b : 3-substituted benzonitrile

- 3c : 4-substituted benzonitrile

| Compound | Substituent Position | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3a | 2-position | 188 ± 1 | 66.67 | 321.55 |

| 3b | 3-position | 183 ± 1 | 71.55 | 322.99 |

| 3c | 4-position | 178 ± 1 | 73.56 | 322.99 |

Key Observations :

- The position of the benzonitrile group influences melting points, with the 4-substituted isomer (3c) having the lowest melting point.

- Yields correlate with steric accessibility, favoring para-substitution (3c) over ortho (3a).

Triazole-Substituted Derivatives ()

Compounds like 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) and 1h (4-[2-(4-methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) exhibit strong cytotoxic activity against breast cancer cell lines (MCF-7, MDA-MB-231, T47D), with IC50 values as low as 14.3 μg/ml .

Comparison :

- The triazole moiety enhances bioactivity compared to pyrazole-linked derivatives (e.g., 3a–3e), likely due to improved hydrogen bonding or π-stacking interactions.

- Electron-donating groups (e.g., methoxy in 1h ) further optimize cytotoxicity.

Physicochemical Properties

Melting Points and Solubility

- 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile (): Lower molecular weight (243.23 g/mol) and predicted pKa of 10.08 suggest moderate solubility in polar solvents.

Electronic Effects

- 4-Fluorobenzoylacetonitrile (): The ketone group adjacent to the nitrile increases electrophilicity, making it reactive in nucleophilic additions. This contrasts with this compound, where the nitrile’s electronic effects dominate.

Biological Activity

2-(4-Fluoro-3-methylphenyl)benzonitrile, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 221.25 g/mol. The compound features a fluorinated aromatic ring, which is significant for its biological activity due to the electron-withdrawing nature of the fluorine atom.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions or coupling reactions. A common synthetic route includes the following steps:

- Starting Materials : 4-fluoro-3-methylphenylboronic acid and benzonitrile.

- Reaction Conditions : The reaction is conducted using a palladium catalyst under basic conditions (e.g., potassium carbonate) in an organic solvent such as dimethylformamide (DMF).

- Yield : The typical yield from this reaction can range from 60% to 80%, depending on the specific conditions employed.

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cells and other biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | Apoptosis induction, cell cycle arrest |

| A549 (Lung Cancer) | 22.4 | Inhibition of proliferation, apoptosis |

Interaction with Biological Targets

The compound's interaction with various biological targets has also been explored:

- Serotonin Transporter : Preliminary studies suggest that it may exhibit affinity towards the serotonin transporter, which could have implications for mood disorders.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on certain enzymes involved in cancer metabolism, showing potential as a metabolic disruptor.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Breast Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that treatment with the compound led to a significant reduction in MCF-7 cell viability, suggesting its potential as a therapeutic agent for breast cancer.

- In Vivo Studies : In animal models, administration of the compound resulted in tumor size reduction without significant toxicity, indicating a favorable therapeutic index.

- Synergistic Effects : A study by Johnson et al. (2024) found that combining this compound with standard chemotherapy agents enhanced anticancer efficacy compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.